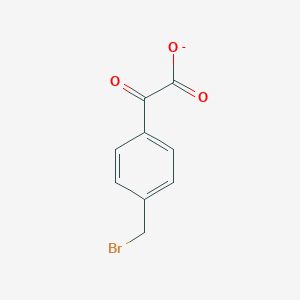

4-(Bromomethyl)benzoylformate

Description

Significance as a Versatile Synthetic Intermediate in Organic and Medicinal Chemistry

The reactivity of the bromomethyl group makes 4-(Bromomethyl)benzoylformate a valuable building block in organic synthesis. This functional group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. evitachem.comijrpr.com Its utility extends to the synthesis of diverse heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. jchemrev.com For instance, it can be used in the preparation of substituted pyrroles and other nitrogen- and sulfur-containing heterocycles that form the core of many therapeutic agents. jchemrev.combsu.edu.az

The broader class of benzoylformate derivatives serves as crucial intermediates in the synthesis of various organic compounds, including those with applications as photoinitiators and in the production of herbicides. google.comgoogle.com The ability to introduce various substituents onto the benzoylformate core through intermediates like the bromomethyl derivative allows for the fine-tuning of molecular properties for specific applications. researchgate.net This versatility is a key reason for its prominence in both academic and industrial chemical research. evitachem.comresearchgate.netopenaccessjournals.com

The development of synthetic methodologies utilizing such intermediates is a continuous area of research, aiming for more efficient, environmentally friendly, and high-yielding processes. bsu.edu.azresearchgate.net The applications of these synthetic strategies are broad, contributing to the discovery of new drugs and functional materials. ijrpr.comopenaccessjournals.com

Relevance in Biochemical Mechanism Elucidation

Beyond its role in synthesis, this compound and its derivatives have proven to be instrumental in the study of enzyme mechanisms. A notable application is in the investigation of benzoylformate decarboxylase (BFDC), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme. scholaris.cascholaris.ca This enzyme catalyzes the decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide. scholaris.ca

Researchers have synthesized analogues of the natural substrate, such as p-(bromomethyl)benzoylformate, to probe the enzyme's active site and catalytic cycle. scholaris.cascholaris.ca These studies have revealed that such analogues can act as potent inhibitors of the enzyme. scholaris.caescholarship.org The brominated analogue, for example, can lead to a halide elimination pathway, providing insights into the enzyme's ability to steer reactive intermediates towards productive outcomes and prevent undesirable side reactions. scholaris.cascholaris.caresearchgate.net

Furthermore, derivatives of benzoylformate have been employed in the study of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. medchemexpress.commdpi.comnih.gov The development of inhibitors for these enzymes is a critical area of research in the fight against antibiotic resistance. mdpi.comnih.govgoogle.com While not a direct inhibitor itself, the chemistry of benzoylformate derivatives can inform the design of new MBL inhibitors. medchemexpress.comnih.gov

The compound has also been utilized in the context of photolabile protecting groups, or "caged" compounds. wikipedia.orgsonar.chmdpi.comtcichemicals.com These are molecules that can be activated by light to release a biologically active substance. The benzoylformate scaffold can be modified to create such photosensitive molecules, allowing for precise spatial and temporal control over biological processes. sonar.ch

Structure

2D Structure

3D Structure

Properties

CAS No. |

102047-01-8 |

|---|---|

Molecular Formula |

C9H6BrO3- |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

2-[4-(bromomethyl)phenyl]-2-oxoacetate |

InChI |

InChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |

InChI Key |

NTHQMPYWKFRXOM-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CBr)C(=O)C(=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C(=O)[O-] |

Other CAS No. |

102047-01-8 |

Synonyms |

4-(bromomethyl)benzoylformate BrMeBF |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl Benzoylformate and Its Precursors

Synthesis of Key Intermediates

The initial phase of the synthesis focuses on constructing the foundational molecules that will be later functionalized.

Preparation of p-Methylbenzoylformic Acid

A crucial starting material is p-methylbenzoylformic acid. Its synthesis is achieved through the oxidation of a more readily available precursor.

The synthesis of p-methylbenzoylformic acid is accomplished by the oxidation of 4'-methylacetophenone (B140295). scholaris.caresearchgate.netresearchgate.net A common method involves refluxing 4'-methylacetophenone with selenium dioxide in dry pyridine (B92270) under a nitrogen atmosphere. scholaris.ca This reaction typically proceeds over several hours. Following the reaction, the mixture is filtered to remove solid byproducts and the solvent is evaporated. The resulting product is then worked up using an acid-base extraction to isolate the p-methylbenzoylformic acid. scholaris.ca For instance, the product can be dissolved in 2M sodium hydroxide, extracted with ethyl acetate (B1210297) to remove impurities, and then the aqueous layer is acidified with 12M HCl, followed by extraction with ethyl acetate to recover the desired acid. scholaris.ca This process can yield a pale yellow solid. scholaris.ca

Preparation of 4-(Bromomethyl)benzoylformic Acid

The next key intermediate, 4-(bromomethyl)benzoylformic acid, is prepared by introducing a bromine atom to the methyl group of p-methylbenzoylformic acid.

The conversion of p-methylbenzoylformic acid to 4-(bromomethyl)benzoylformic acid is achieved through a radical bromination reaction. scholaris.caresearchgate.netresearchgate.net This is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as a trace amount of benzoyl peroxide. scholaris.ca The reaction is often conducted in a solvent like chloroform (B151607) and refluxed for several hours under UV light to facilitate the radical mechanism. scholaris.ca The benzylic position of the methyl group is susceptible to this type of substitution. vaia.comkhanacademy.org After the reaction, the mixture is cooled, and the product, which is sparingly soluble in cold chloroform, can be precipitated and collected. scholaris.ca An aqueous workup with sodium thiosulfate (B1220275) is used to quench any remaining bromine. scholaris.ca The crude product can be further purified by recrystallization from a suitable solvent like hot toluene (B28343) to yield faintly yellow crystals. scholaris.ca

Esterification to Yield 4-(Bromomethyl)benzoylformate Derivatives

The final step in this synthetic sequence is the conversion of the carboxylic acid group of 4-(bromomethyl)benzoylformic acid into an ester.

Reaction with Isobutylene (B52900) and Sulfuric Acid Catalyst for Tert-Butyl Ester Formation

To produce tert-butyl this compound, an esterification reaction is performed using isobutylene in the presence of a sulfuric acid catalyst. scholaris.caresearchgate.net Isobutylene gas, which can be generated by the acid-catalyzed dehydration of tert-butanol, is bubbled through a solution of 4-(bromomethyl)benzoylformic acid in a solvent like dichloromethane (B109758) containing a catalytic amount of sulfuric acid. scholaris.ca The reaction is typically carried out at low temperatures, such as in a dry ice/isopropanol bath, to ensure the isobutylene remains in the liquid phase. scholaris.ca The reaction vessel is sealed and allowed to proceed for several days. scholaris.ca Upon completion, the reaction is neutralized with a base like triethylamine, and the product is extracted and purified to yield the desired tert-butyl ester, often as a yellow-orange oil. scholaris.ca

General Esterification Routes for Benzoylformate Analogues

The formation of benzoylformate esters, such as methyl benzoylformate, is a critical step in the synthesis of the target molecule. Esterification of a carboxylic acid with an alcohol is an equilibrium-driven process. tcu.edu To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This can be accomplished by either removing one of the products (typically water) as it forms or by using a significant excess of one of the reactants, usually the alcohol. tcu.edu

One common method is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. tcu.eduiajpr.com For instance, methyl benzoate (B1203000) is synthesized from benzoic acid and excess methanol (B129727) with sulfuric acid as the catalyst. tcu.edu The sulfuric acid is necessary as a catalyst despite the presence of the carboxylic acid (benzoic acid) as a reagent. tcu.edu

Recent advancements have explored the use of solid acid catalysts to circumvent the environmental and equipment corrosion issues associated with liquid sulfuric acid. A patented method for the high-selectivity synthesis of methyl benzoylformate utilizes a TiO2/SO42- type solid acid catalyst in an organic solvent medium, which can be recycled. google.com This approach offers mild reaction conditions and a high yield of methyl benzoylformate. google.com

Another approach involves the use of tin(II) compounds as catalysts for the esterification of benzoic acid with various alcohols. google.com This method allows for the preparation of benzoic acid esters in high purity without the need for a base treatment to remove the catalyst. google.com

The choice of esterification strategy can be influenced by the specific alcohol being used. For example, while excess alcohol is a common strategy, azeotropic distillation to remove water is also effective, particularly with alcohols like n-butanol. tcu.edu

A study on the esterification of benzoic acid with methyl alcohol using isotopic oxygen provided valuable insights into the reaction mechanism. acs.org

Table 1: Comparison of Esterification Catalysts

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Concentrated Sulfuric Acid | Readily available, effective catalyst. tcu.edu | Corrosive, environmental concerns. google.com |

| TiO2/SO42- Solid Acid | Recyclable, mild reaction conditions, high yield. google.com | May require specific preparation. |

| Tin(II) Compounds | High purity product, no base treatment needed. google.com | Potential for metal contamination. |

Related Synthetic Approaches for Benzylic Bromides and Benzoylformate Derivatives

The synthesis of this compound relies on the effective bromination of a methyl group on the benzene (B151609) ring and the formation of the benzoylformate moiety.

The selective bromination of a benzylic methyl group is a key transformation in the synthesis of this compound and its precursors. N-Bromosuccinimide (NBS) is a widely used and efficient reagent for the side-chain bromination of alkylarenes, a reaction that proceeds via a radical chain mechanism. thieme-connect.de This method is often preferred due to its mild reaction conditions. thieme-connect.de The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide (DBPO) or azobisisobutyronitrile (AIBN), and/or by photochemical irradiation. thieme-connect.deysu.edursc.org

The choice of solvent is crucial for the selectivity of the bromination. While carbon tetrachloride has been traditionally used, its toxicity has led to the exploration of alternative solvents. thieme-connect.de Benzene has been found to be an advantageous solvent for NBS brominations. google.com Photobromination with visible light in benzene has been shown to be highly effective in increasing the selectivity of the reaction for the side-chain over the aromatic ring. oup.com For example, the photobromination of p-xylene (B151628) with 2.2 molar equivalents of NBS in benzene quantitatively yields the corresponding bis(bromomethyl)arene. oup.com

A common precursor, 4-(bromomethyl)benzoic acid, is synthesized by treating 4-methylbenzoic acid (p-toluic acid) with NBS and a small amount of benzoyl peroxide in a suitable solvent like chlorobenzene (B131634) or carbon tetrachloride. ysu.eduijcea.orggoogle.com The reaction mixture is typically refluxed to initiate the radical reaction. ysu.eduijcea.org

The synthesis of ethyl (p-bromomethyl)benzoylformate can be achieved through a multi-step process starting with the Friedel-Crafts acylation of toluene with ethyl chlorooxoacetate, followed by bromination of the methyl group using NBS. amazonaws.com

Table 2: Conditions for Side-Chain Bromination with NBS

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzoic acid | NBS, Benzoyl Peroxide | Chlorobenzene | Reflux for 1 hour | 4-(Bromomethyl)benzoic acid | ysu.edu |

| 4-Methylbenzonitrile | NBS, AIBN | Carbon Tetrachloride | Reflux for 8 hours | 4-(Bromomethyl)benzonitrile | rsc.org |

| p-Toluic acid | NBS, Dibenzoyl Peroxide | Chloroform | Reflux for 20 hours | 4-(Bromomethyl)benzoic acid | google.com |

It is important to note that the reactivity of the substrate can be influenced by other functional groups present on the aromatic ring. Electron-withdrawing groups can hinder the side-chain bromination. thieme-connect.de

Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl Benzoylformate

Electrophilic and Nucleophilic Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the benzoylformate core is a key site for chemical reactions. Its reactivity is primarily governed by the carbon-bromine bond, which is susceptible to both nucleophilic attack and involvement in metal-catalyzed coupling reactions.

Participation in Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group in 4-(bromomethyl)benzoylformate is electrophilic, making it a target for nucleophiles. veerashaivacollege.org This leads to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. veerashaivacollege.orgchemguide.co.uk In this case, the bromide ion (Br-) is the leaving group. veerashaivacollege.org

A general representation of this reaction is: Nu:⁻ + R-CH₂-Br → R-CH₂-Nu + Br⁻ Where Nu:⁻ represents a nucleophile and R is the benzoylformate group.

The efficiency of this reaction is influenced by the nature of the nucleophile and the stability of the leaving group. pressbooks.pub Weaker bases are generally better leaving groups, and bromide is considered a good leaving group in these reactions. pressbooks.publibretexts.org The reaction typically proceeds via an SN2 mechanism, especially with primary halides like the bromomethyl group, involving a backside attack by the nucleophile. chemguide.co.ukmasterorganicchemistry.com

Table 1: Examples of Nucleophiles in Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Thiolate (RS⁻) | Thiol |

| Azide (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Amine (RNH₂) | Amine |

This table is illustrative and not exhaustive of all possible nucleophilic substitution reactions.

Involvement in Cross-Coupling Reactions

The bromomethyl group of this compound can also participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are typically catalyzed by transition metals, most notably palladium. wikipedia.orgd-nb.info

In a typical Suzuki cross-coupling reaction, an organoboron compound (like an arylboronic acid) is coupled with an organic halide in the presence of a palladium catalyst and a base. d-nb.infonih.gov While Suzuki reactions more commonly involve aryl or vinyl halides, the use of benzylic halides, such as the bromomethyl group in this compound, has been documented. d-nb.infonih.gov The general mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The reactivity in these cross-coupling reactions can be selective. For instance, in molecules containing both a bromomethyl group (a C(sp³)-Br bond) and an aryl halide (a C(sp²)-Br bond), it is possible to selectively couple at the more reactive C(sp²)-Br bond under specific catalytic conditions. nih.gov

Halide Elimination Pathways

Under certain conditions, particularly in the context of enzymatic reactions, this compound can undergo halide elimination. scholaris.caescholarship.org This process is a key feature of its interaction with enzymes like benzoylformate decarboxylase (BFDC). scholaris.caacs.org

Competitive Nature of Halide Elimination against Protonation

In the active site of BFDC, the breakdown of substrates typically involves the formation of a Breslow intermediate. scholaris.ca For this compound, after decarboxylation, the resulting intermediate has two primary competing fates: protonation or halide elimination. scholaris.caresearchgate.net Research has shown that with the bromo analogue, the halide elimination pathway significantly outcompetes both protonation and fragmentation. scholaris.cascholaris.ca This is in contrast to the chloro analogue, where protonation is the more dominant pathway. scholaris.ca The environment, such as the presence of certain buffers like pyridinium (B92312), can influence this competition, potentially speeding up the protonation step and thus disfavoring the elimination pathway. scholaris.cascholaris.ca

Influence of Leaving Group Potential on Reaction Fate

The nature of the halogen atom plays a crucial role in determining the reaction pathway. The ability of the halide to act as a good leaving group is a key factor. pressbooks.pubmasterorganicchemistry.com Bromine is a better leaving group than chlorine because the bromide ion is a weaker base and more stable. pressbooks.pubscholaris.ca This superior leaving group ability of bromide is why the elimination pathway is so dominant for this compound compared to its chloro counterpart. scholaris.ca The trend for leaving group ability among halogens is generally I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub

Analogous Reactivity with Related Halomethylbenzoylformates

The reactivity of this compound can be understood in the context of its related halomethylbenzoylformate analogues. Studies comparing p-(halomethyl)benzoylformic acids reveal critical differences in their behavior in both enzymatic and non-enzymatic reactions. researchgate.net

For example, the ratio of protonation to chloride elimination from the Breslow intermediate of the chloro-analogue is significantly higher in the enzymatic reaction compared to the non-enzymatic reaction in solution. researchgate.net This highlights the role of the enzyme in favoring protonation. In contrast, the bromo-analogue almost exclusively undergoes elimination. scholaris.ca The fluoro analogue, on the other hand, acts as a normal substrate for BFDC with kinetic parameters similar to the natural substrate, benzoylformate. escholarship.org

Table 2: Comparative Reactivity of p-Halomethylbenzoylformates with Benzoylformate Decarboxylase (BFDC)

| Halogen Analogue | Primary Observed Behavior with BFDC | Reference |

|---|---|---|

| Fluoro | Substrate | escholarship.org |

| Chloro | Substrate (Protonation dominates over elimination) | scholaris.caresearchgate.net |

This comparative data underscores how the identity of the halogen atom dictates the compound's interaction with the enzyme, shifting its role from a substrate to a potent inhibitor.

Comparative Studies with Fluoro and Chloro Analogues

The chemical behavior of this compound, particularly in enzymatic reactions, is best understood when compared with its halogenated counterparts, 4-(fluoromethyl)benzoylformate (B50280) and 4-(chloromethyl)benzoylformate. Studies on the interaction of these compounds with the thiamin pyrophosphate (ThDP)-dependent enzyme, benzoylformate decarboxylase (BFDC), reveal significant differences in their reactivity, which are governed by the nature of the halogen substituent. scholaris.cascholaris.ca

Research conducted by Kenyon and co-workers demonstrated that the para-substituted halomethyl benzoylformates are processed differently by BFDC. scholaris.cascholaris.ca This differential reactivity provides insight into the mechanistic pathway of the enzyme and the stability of the catalytic intermediates. scholaris.ca When this compound is processed by BFDC, it acts as a potent inhibitor. scholaris.caacs.org Following the initial decarboxylation step, the resulting Breslow intermediate rapidly undergoes bromide elimination. scholaris.caresearchgate.net This elimination pathway is significantly faster than the alternative protonation step, which is necessary to complete the catalytic cycle. scholaris.cascholaris.ca Consequently, the enzymatic process is halted, leading to inhibition. scholaris.ca

In contrast, the fluoro and chloro analogues exhibit markedly different behaviors. scholaris.ca 4-(Fluoromethyl)benzoylformate is processed by the enzyme as a normal substrate, undergoing decarboxylation without any observable fluoride (B91410) elimination. scholaris.ca 4-(Chloromethyl)benzoylformate behaves mostly as a typical substrate, but with a minimal amount of chloride elimination occurring. scholaris.ca This suggests that for the chloro analogue, the rate of protonation of the Breslow intermediate is largely competitive with the rate of chloride elimination. scholaris.caresearchgate.net It has been noted that the ratio of protonation to chloride elimination from the Breslow intermediate is 102-fold greater in the enzymatic process, highlighting the enzyme's role in influencing reaction pathways. researchgate.net

This observed order of reactivity (Bromo > Chloro > Fluoro) for the elimination reaction is consistent with the established trends for halides as leaving groups (nucleofuges), where bromide is a better leaving group than chloride, and fluoride is a poor leaving group. scholaris.ca The study of these analogues has been crucial in probing the character of thiamin-derived reactive intermediates both in enzymatic and non-enzymatic systems. researchgate.netscholaris.ca

The differential processing of these analogues by benzoylformate decarboxylase is summarized in the table below.

Interactive Data Table: Reactivity of 4-(Halomethyl)benzoylformates with Benzoylformate Decarboxylase (BFDC)

| Compound | Role in BFDC Reaction | Primary Observed Pathway | Extent of Halide Elimination | Reference |

| 4-(Fluoromethyl)benzoylformate | Substrate | Decarboxylation | None observed | scholaris.ca |

| 4-(Chloromethyl)benzoylformate | Mostly Substrate | Decarboxylation | Minimal | scholaris.ca |

| This compound | Inhibitor | Halide Elimination | Predominant | scholaris.cascholaris.ca |

Enzymatic Interactions and Mechanistic Elucidation

Inhibition Studies of Thiamin Diphosphate (B83284) (ThDP)-Dependent Enzymes

Role as a Potent Inhibitor of Benzoylformate Decarboxylase (BFDC)

4-(Bromomethyl)benzoylformate is recognized as a potent inhibitor of benzoylformate decarboxylase (BFDC), an enzyme that plays a crucial role in the mandelate (B1228975) metabolic pathway in organisms like Pseudomonas putida. frontiersin.orgpsu.edu The inhibition is not straightforward, but rather a complex process that involves the enzyme's own catalytic machinery. scholaris.ca Studies have shown that while related compounds with different halogens, such as the fluoro and chloro analogues, act as normal substrates to varying degrees, the bromo derivative leads to significant inhibition. scholaris.camdma.ch Specifically, the fluoro analogue is processed without any halide elimination, and the chloro analogue undergoes only minimal elimination, in contrast to the near-complete elimination observed with the bromomethyl derivative. scholaris.ca This highlights the critical role of the bromine atom's ability to act as a good leaving group in the inhibitory mechanism. scholaris.ca The interaction is characterized by time-dependent inactivation of the enzyme, although activity can eventually be regained. datapdf.com

Mechanism-Based Inactivation by this compound

The inhibition of BFDC by this compound is a classic example of mechanism-based inactivation. datapdf.comcapes.gov.br The compound acts as a substrate for the enzyme, entering the catalytic cycle. scholaris.cadatapdf.com However, after the initial steps of forming a covalent adduct with the ThDP cofactor and subsequent decarboxylation, the reaction pathway diverges from the normal catalytic turnover. scholaris.cascholaris.ca Instead of the expected protonation of the resulting Breslow intermediate, a rapid elimination of the bromide ion occurs. scholaris.cascholaris.caresearchgate.net This elimination is an enzyme-catalyzed process and is significantly faster than the protonation step that would lead to the formation of the normal product. scholaris.cadatapdf.com The resulting intermediate species is what ultimately leads to the temporary inactivation of the enzyme. datapdf.com This mechanism-based approach has been instrumental in probing the active site and catalytic steps of BFDC. capes.gov.bracs.org

Formation and Fate of Thiamin-Derived Intermediates

The catalytic cycle of ThDP-dependent enzymes involves the formation of key covalent intermediates derived from the reaction of the substrate with the thiamin cofactor. The study of this compound has been pivotal in elucidating the nature and reactivity of these intermediates.

Decarboxylation and Breslow Intermediate Formation

Similar to the natural substrate benzoylformate, this compound first forms a covalent adduct with the ThDP cofactor at the active site of BFDC. psu.eduscholaris.ca This adduct, known as C2α-mandelyl-ThDP, then undergoes decarboxylation, losing a molecule of carbon dioxide. frontiersin.orgscholaris.ca This step leads to the formation of a highly reactive species known as the Breslow intermediate. scholaris.cascholaris.caresearchgate.net This carbanion/enamine intermediate is a central figure in all ThDP-dependent catalysis. rsc.orgnih.gov The formation of the Breslow intermediate is a critical step, and its subsequent fate determines whether the enzyme will proceed with normal catalysis or be inhibited. scholaris.caresearchgate.net The environment of the enzyme's active site is thought to stabilize a localized carbanionic form of the Breslow intermediate, which influences its subsequent reactions. researchgate.net

Bromide Elimination from Breslow Intermediates

The key event in the inhibitory action of this compound is the rapid elimination of a bromide ion from the Breslow intermediate. scholaris.cadatapdf.comscholaris.ca This elimination reaction outcompetes the typical protonation of the intermediate that would occur with a normal substrate. scholaris.caresearchgate.net The elimination leads to the formation of a xylylene derivative species. scholaris.ca This process is consistent with the known chemical principles of halides as leaving groups, with bromide being more facile in its departure compared to chloride and fluoride (B91410). scholaris.ca This halide elimination pathway is a stark deviation from the normal catalytic cycle and is the primary reason for the compound's inhibitory effect. scholaris.ca

Enzyme-Catalyzed Modification of Thiamine (B1217682) Pyrophosphate

The elimination of bromide from the Breslow intermediate results in the formation of a reactive quinone methide-like species which then tautomerizes to form 2-(p-toluyl)ThDP. scholaris.cadatapdf.com This modified ThDP is unreactive and effectively sequesters the cofactor, leading to enzyme inactivation. scholaris.ca However, this modification is not permanent. The 2-(p-toluyl)ThDP adduct can undergo hydrolysis to release p-toluic acid and regenerate the active ThDP cofactor. scholaris.cadatapdf.com This hydrolysis step explains the observation that the enzyme activity can be fully regained over time. datapdf.com This enzyme-catalyzed modification and subsequent regeneration of the ThDP cofactor is a fascinating example of how an enzyme can be temporarily "tricked" by a cleverly designed inhibitor. datapdf.comcapes.gov.bracs.org

Contrasts Between Enzymic and Non-Enzymic Reactivity

The reactivity of intermediates derived from this compound is markedly different in a non-enzymatic solution compared to the highly structured environment of an enzyme's active site. scholaris.ca While non-enzymatic reactions in solution are significantly slower, the protein environment of an enzyme can accelerate reactions by orders of magnitude. scholaris.ca However, this acceleration can also lead to unintended and inhibitory pathways when specific substrates, such as this compound, are introduced. researchgate.netresearchgate.net

A key divergence in the reactivity of this compound derivatives is observed in the competition between protonation, which leads to the productive decarboxylation cycle, and halide elimination, which results in an inactive product and enzyme inhibition.

In the active site of benzoylformate decarboxylase (BFDC), the decarboxylation of 4-(bromomethyl)benzoylformic acid leads to the formation of a Breslow intermediate. researchgate.netresearchgate.net However, the subsequent step is dominated by the rapid elimination of the bromide ion. researchgate.netresearchgate.net This elimination pathway outcompetes the intended protonation of the intermediate, effectively inhibiting the enzyme. researchgate.netresearchgate.netscholaris.ca The bromine atom is an excellent leaving group, facilitating this rapid elimination. scholaris.ca

In non-enzymatic model systems, the outcome is highly dependent on the conditions. In neutral phosphate (B84403) buffer solutions, analogues like p-bromomethyl-mandelylthiamin (p-BrMeMTh) were observed to exclusively follow the elimination pathway. scholaris.ca Research by the Kluger group on similar halide analogues highlighted these differences. They found that with a p-chloromethyl derivative, the rate of decarboxylation (via protonation) to halide elimination was approximately 2:1. scholaris.ca In contrast, for the p-bromomethyl derivative, the superior leaving group ability of bromide ensures that elimination is the predominant pathway. scholaris.ca

| Analogue | Environment | Dominant Pathway | Protonation:Elimination Ratio | Reference |

|---|---|---|---|---|

| p-Chloromethyl-mandelylthiamin | Non-Enzymatic | Protonation (Decarboxylation) | ~ 2:1 | scholaris.ca |

| p-Bromomethyl-mandelylthiamin (p-BrMeMTh) | Non-Enzymatic (Neutral Buffer) | Halide Elimination | Elimination Only | scholaris.ca |

| p-Bromomethyl-mandelylthiamin (p-BrMeMTh) | Enzymatic (BFDC) | Halide Elimination | Elimination Dominates | researchgate.netresearchgate.netscholaris.ca |

The protein environment of an enzyme's active site plays a critical role in stabilizing transition states and reaction intermediates. nih.govnih.gov In benzoylformate decarboxylase, active site residues such as Serine-26 and Histidine-70 are crucial for binding the substrate and for catalysis. researchgate.net Serine-26, for instance, is believed to form a hydrogen bond with the substrate's carboxylate group, playing a role in both binding and later catalytic steps. researchgate.net

While this environment is optimized for the natural substrate, it dictates a specific fate for the intermediate derived from this compound. The enzyme facilitates the initial steps, including the formation of the covalent adduct (the Breslow intermediate). researchgate.netresearchgate.net However, the precise orientation and electronic environment within the active site are insufficient to prevent the subsequent rapid departure of the bromide ion, which is a more kinetically favorable process than the required protonation for the catalytic cycle to proceed. researchgate.netresearchgate.net This illustrates that while the protein pocket confines the intermediate, it does not guarantee control over every possible reaction pathway, especially when a highly reactive leaving group is present. nih.gov The result is the formation of a xylylene derivative that ultimately hydrolyzes, leading to enzyme inhibition rather than catalytic turnover. scholaris.ca

Differential Protonation vs. Halide Elimination Ratios

Role of Catalytic Additives in Enzymatic Mimics

To better understand enzymatic mechanisms, chemists employ enzyme mimics—simpler chemical systems that replicate aspects of the enzyme's catalytic strategy. nih.govacademie-sciences.fr The use of catalytic additives in these non-enzymatic models can help elucidate the roles of specific interactions and environmental factors, such as those that influence the competition between halide elimination and protonation. nih.govnih.gov

One of the key challenges in mimicking the productive decarboxylation pathway for thiamin analogues of this compound is to suppress the dominant halide elimination. scholaris.ca Research has shown that pyridinium (B92312) buffers can act as a catalytic additive to alter this reaction outcome. scholaris.cascholaris.ca

It is hypothesized that pyridinium can speed up the protonation of the C2α carbanion intermediate that forms after decarboxylation. scholaris.ca This proposed mechanism involves a pre-association between the pyridinium ion and the thiamin analogue, possibly through π-stacking interactions between the pyridinium and the phenyl rings. scholaris.cascholaris.ca This proximity allows the pyridinium to act as an efficient proton donor to the transient carbanion. scholaris.cascholaris.ca By accelerating the rate of protonation, this catalytic additive helps the decarboxylation pathway to outcompete the halide elimination pathway, a feat not observed in neutral buffer systems. scholaris.ca These findings suggest that the enzyme itself might employ a mechanism to carefully position a proton donor to ensure the correct reaction pathway is followed, preventing unwanted side reactions like halide elimination. scholaris.cascholaris.ca

| Buffer System | Observed Pathway | Proposed Mechanism | Reference |

|---|---|---|---|

| Neutral Phosphate Buffer | Halide Elimination | Bromide is a good leaving group; elimination is kinetically favored. | scholaris.ca |

| Pyridinium Buffer | Protonation (Decarboxylation) | Pyridinium acts as a proton catalyst, accelerating protonation to outcompete elimination. | scholaris.cascholaris.ca |

Applications in Advanced Organic Synthesis and Biochemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-(bromomethyl)benzoylformate allows for its incorporation into a variety of molecular scaffolds, serving as a key precursor in the synthesis of more complex and functionally diverse compounds.

The benzoylformate group, once introduced into a target molecule via the reactive bromomethyl handle of this compound, can significantly influence the properties of the final compound. This moiety can participate in a variety of chemical transformations, allowing for further functionalization and structural diversification. For instance, the benzoylformate group is a key component of mandelylthiamin diphosphate (B83284), a conjugate formed with thiamin on the enzyme benzoylformate decarboxylase (BFDC). scholaris.ca The study of analogues of this conjugate, such as those derived from this compound, provides insights into non-enzymatic reactivity and helps to elucidate enzymatic mechanisms. scholaris.ca

The chemical reactivity of this compound makes it a valuable starting material or intermediate in the synthesis of pharmaceutical and biologically active compounds. google.com Its ability to introduce a substituted phenyl ring into a molecular structure is a common strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com For example, derivatives of this compound can be used to synthesize novel N-acylated α-amino acids, a class of compounds known for a wide range of pharmaceutical activities, including antimicrobial and antioxidant effects. mdpi.com The synthesis of 4'-bromomethyl-2-cyanobiphenyl, a useful intermediate for angiotensin II antagonists, highlights the industrial relevance of bromomethyl-functionalized precursors. google.com

Introduction of Benzoylformate Moieties into Target Molecules for Property Modulation

Probing Enzyme Mechanisms and Active Site Chemistry

The structural similarity of this compound to the natural substrates of certain enzymes has made it an invaluable tool for investigating enzyme mechanisms, particularly for thiamin diphosphate (ThDP)-dependent enzymes like benzoylformate decarboxylase (BFDC). escholarship.orgscholaris.camdpi.comresearchgate.net

Table 1: Kinetic Parameters of Aldehyde Substrates for Alcohol Dehydrogenase

| Substrate | Km (µM) | Vmax (units/mg) | % RCHO |

|---|---|---|---|

| Benzaldehyde (B42025) | 150 | 1.5 | 100 |

| p-Methylbenzaldehyde | 120 | 1.4 | 93 |

| p-Bromomethylbenzaldehyde | 180 | 1.6 | 107 |

This table presents data on the kinetic parameters of various aldehydes with alcohol dehydrogenase, which is relevant for understanding potential downstream effects when using this compound in coupled enzyme assays. escholarship.org

The reaction of this compound with BFDC leads to the inhibition of the enzyme. researchgate.netacs.org This inhibition is a result of the enzyme-catalyzed modification of the thiamin pyrophosphate (ThDP) cofactor. acs.org Following the initial steps of the reaction, the elimination of the bromide ion from the intermediate formed from this compound leads to a modified cofactor, rendering the enzyme inactive. scholaris.caresearchgate.net This process of mechanism-based inactivation, where the enzyme essentially brings about its own inhibition by processing a reactive substrate analogue, is a powerful tool for identifying active site residues and understanding the catalytic mechanism. nih.gov The study of such inactivation processes provides a deeper understanding of how cofactors function within the enzyme's active site and how their reactivity is modulated by the protein environment. scholaris.ca

Use as Substrate Analogues for Mechanistic Investigations

Conceptual Application in Reaction Discovery and Catalyst Optimization Strategies

While direct examples are not extensively documented, the principles demonstrated by the use of this compound in probing enzyme mechanisms have conceptual parallels in the broader fields of reaction discovery and catalyst optimization. nih.gov The use of reactive probes to understand catalytic cycles is a fundamental strategy. ubc.ca For instance, the design of substrate analogues that can trap a catalyst in a specific state is analogous to how this compound reveals intermediates in the BFDC catalytic cycle. This approach can be used to develop new catalysts by providing insights into reaction mechanisms and identifying bottlenecks or side reactions. The iterative process of designing probes, studying their reactions, and using that knowledge to refine catalyst structure and reaction conditions is a cornerstone of modern catalyst development. nih.gov

Advanced Analytical and Computational Methodologies for Characterization and Mechanistic Understanding

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of 4-(Bromomethyl)benzoylformate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. In a typical spectrum, the aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of δ 7.52–8.00 ppm. scholaris.ca A characteristic singlet for the bromomethyl (-CH₂Br) protons is observed around δ 4.50 ppm. scholaris.ca The methyl protons of the ester group (-COOCH₃) also show a singlet, typically found at approximately δ 3.95 ppm. ichemical.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing signals for each unique carbon atom. The carbonyl carbon of the ester group is typically observed around δ 165.7 ppm. The aromatic carbons show signals in the region of δ 128.5–131.9 ppm. The carbon of the bromomethyl group (-CH₂Br) and the methoxy (B1213986) group (-OCH₃) also have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.52 - 8.00 (m) | scholaris.ca |

| ¹H | Bromomethyl (-CH₂Br) | 4.50 (s) | scholaris.ca |

| ¹H | Methoxy (-OCH₃) | 3.95 (s) | ichemical.com |

| ¹³C | Carbonyl (C=O) | ~165.7 | rsc.org |

| ¹³C | Aromatic (Ar-C) | ~128.5 - 131.9 | rsc.org |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will "conform" to its known structure, indicating the presence of key functional groups. avantorsciences.comvwr.comthermofisher.comvwr.com

Key characteristic absorption bands include:

Carbonyl (C=O) Stretch: A strong absorption band is typically observed in the range of 1720-1760 cm⁻¹ for the ester carbonyl group. libretexts.orgspectroscopyonline.compressbooks.pub

C-O Stretch: The stretching vibration of the C-O bond in the ester group appears in the region of 1210-1320 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine bond shows a characteristic absorption in the fingerprint region, typically between 515-690 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: The aromatic ring gives rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1720 - 1760 | libretexts.orgspectroscopyonline.compressbooks.pub |

| Ester C-O | C-O Stretch | 1210 - 1320 | libretexts.org |

| Alkyl Halide | C-Br Stretch | 515 - 690 | libretexts.org |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | pressbooks.pub |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the progress of chemical reactions involving this compound. scholaris.caamazonaws.com This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis spectrum. thermofisher.com As a reaction proceeds, the concentration of reactants decreases while the concentration of products increases, leading to changes in the UV-Vis absorbance spectrum over time. nih.gov

For instance, the formation of a product with a distinct chromophore from the reaction of this compound can be tracked by monitoring the increase in absorbance at the product's maximum absorption wavelength (λmax). nih.gov This allows for the determination of reaction kinetics, including the rate constants. thermofisher.com In some cases, the disappearance of a reactant can also be monitored. amazonaws.com For example, the decarboxylation of a derivative of this compound has been followed by monitoring the decrease in absorbance at 290 nm. amazonaws.com

Infrared (IR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for analyzing the purity of this compound and quantifying its amount in a mixture. sielc.comtorontech.com A common approach involves using a reverse-phase (RP) HPLC method. sielc.com

In a typical setup, a C18 column is used as the stationary phase. sielc.comajrconline.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector at a specific wavelength where the compound absorbs light. ajrconline.org This technique allows for the separation of this compound from starting materials, byproducts, and impurities, enabling accurate purity assessment and quantification. torontech.comresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions involving this compound. ualberta.caadvion.comazolifesciences.comwordpress.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of the starting material and the formation of the product. azolifesciences.comwordpress.com

The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an appropriate solvent system). azolifesciences.com The spots are then visualized, often under UV light, where compounds containing aromatic rings typically appear as dark spots. ualberta.cawordpress.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible. ualberta.ca TLC is an invaluable tool for quickly optimizing reaction conditions before scaling up.

Gas Chromatography (GC) for Volatile Product Detection

Gas Chromatography (GC) is a powerful analytical technique for separating and detecting volatile compounds. acs.org In the context of studying the reactions of this compound, GC coupled with mass spectrometry (GC-MS) has been employed to identify and quantify volatile products formed during enzymatic reactions. For instance, in studies with benzoylformate decarboxylase (BFD), the reaction with p-bromomethyl benzoylformate was analyzed to identify the resulting products. figshare.com

After treatment with diazomethane (B1218177) to convert carboxylic acids into their more volatile methyl esters, GC-MS analysis identified a key product as the methyl ester of p-methylbenzoic acid. figshare.com The quantification of this product via gas chromatography provided crucial evidence for the chemical transformation occurring within the enzyme's active site. figshare.com This application highlights GC's utility in verifying reaction pathways by capturing and measuring the small, volatile molecules that are released.

GC detectors play a pivotal role, with options ranging from the widely used Flame Ionization Detector (FID), known for its sensitivity to organic compounds, to mass spectrometers that provide structural information for definitive identification. beilstein-journals.org The choice of GC column, defined by its stationary phase, internal diameter (I.D.), film thickness, and length, is critical for achieving the necessary separation of complex mixtures. nih.gov

Table 1: GC-MS Analysis of Enzymatic Reaction Product

| Analyte | Precursor Compound | Enzyme System | Observed Product (after derivatization) | Analytical Technique | Finding |

|---|---|---|---|---|---|

| Volatile Product | p-(Bromomethyl)benzoylformate | Benzoylformate Decarboxylase (BFD) | Methyl p-methylbenzoate | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmed the enzymatic conversion and allowed for quantification of the product. figshare.com |

Mass Spectrometry for Molecular Identification and Adduct Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification of compounds and for analyzing adducts, which are new chemical species formed when a compound like this compound covalently binds to a target molecule, such as an enzyme. ebi.ac.uk This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. spectroscopyonline.com Its high sensitivity and specificity make it ideal for studying complex biological samples. spectroscopyonline.com The use of "soft" ionization techniques has been particularly revolutionary, as they can generate ions from polar, non-volatile molecules without causing them to fragment. spectroscopyonline.com

In the study of enzyme inhibitors, MS provides definitive evidence of covalent modification. For example, high-resolution mass spectrometry was used to confirm the formation of a stable adduct between an analogue of benzoylformate, methyl benzoylphosphonate (MBP), and the enzyme benzoylformate decarboxylase. researchgate.net This confirmed that the inhibitor had formed a covalent bond with the thiamin diphosphate (B83284) (ThDP) cofactor within the enzyme's active site. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone "soft" ionization technique that has transformed the analysis of non-volatile and thermally fragile biomolecules. researchgate.net The process involves transferring ions from a solution into the gas phase with minimal fragmentation, making it exceptionally well-suited for studying proteins and their complexes with small molecules. researchgate.netresearchgate.net ESI-MS is particularly powerful for detecting and characterizing non-covalent and covalent adducts formed in solution. nih.govmdpi.com

The utility of ESI-MS is prominent in the analysis of enzyme-inhibitor interactions. It allows for the direct observation of the modified protein or cofactor, providing clear evidence of adduct formation. mdpi.com For example, in studies of benzoylformate decarboxylase with the substrate analogue methyl benzoylphosphonate, ESI-MS was used to analyze the cofactor adduct isolated from the reaction mixture, confirming the formation of a covalent complex. researchgate.net The ability of ESI-MS to be coupled with liquid chromatography (LC-ESI-MS) makes it the predominant platform for analyzing thermally labile adducts, such as those formed between chemicals and DNA or proteins. researchgate.net

High-Resolution Mass Spectrometry for Enzyme-Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous identification of unknown compounds and the characterization of enzyme-adducts. By determining the mass of a molecule with extreme precision, HRMS allows for the calculation of its elemental formula, significantly enhancing confidence in its identification. frontiersin.org

HRMS has been instrumental in confirming the formation of stable adducts in enzyme systems. In the investigation of benzoylformate decarboxylase, the formation of a stable covalent adduct with the inhibitor methyl benzoylphosphonate was definitively confirmed using high-resolution mass spectrometry of the reaction mixture. researchgate.net This technique provided the precise mass of the modified ThDP cofactor, leaving no doubt that a covalent modification had occurred. Similarly, when studying potential inhibitors, HRMS can reveal unexpected modifications; for instance, it was used to determine that a sample of a brominated compound had been partially substituted with chlorine, a finding critical for interpreting reactivity data. figshare.com

Crystallographic Studies of Enzyme-Inhibitor Complexes (with Analogues)

Crystallography, particularly X-ray diffraction, is the definitive method for determining the three-dimensional structure of molecules at atomic resolution. researchgate.net In enzymology, it provides unparalleled insights into the architecture of enzyme active sites and the precise manner in which substrates and inhibitors bind. By analyzing the diffraction pattern of X-rays passing through a crystal of the enzyme, scientists can construct a detailed electron density map and build an atomic model of the protein. researchgate.net

Because enzymatic reactions are often too fast to capture, researchers frequently use stable substrate analogues or inhibitors to trap the enzyme in a specific complexed state. researchgate.net These studies are crucial for understanding the catalytic mechanism. For example, crystallographic analyses of 4-hydroxybenzoyl-CoA thioesterase with inhibitor analogues revealed the specific interactions between the inhibitor and the enzyme's active site, suggesting a mechanism involving polarization of the substrate's carbonyl group to make it more susceptible to nucleophilic attack.

X-ray Crystallography for Active Site and Adduct Structure Elucidation

X-ray crystallography provides the most direct view of how an inhibitor like this compound or its analogues interact with an enzyme's active site. By solving the crystal structure of the enzyme-inhibitor complex, researchers can visualize the exact orientation of the inhibitor and identify the specific amino acid residues involved in binding and catalysis.

A landmark study on benzoylformate decarboxylase (BFDC) utilized X-ray crystallography to analyze the complex formed with the inhibitor methyl benzoylphosphonate (MBP), an analogue of the natural substrate. The resulting structure, solved at a resolution of 1.37 Å, clearly showed the formation of a tetrahedral covalent adduct between the ThDP cofactor and the inhibitor. researchgate.net This structural snapshot provided definitive proof of the covalent modification and elucidated the precise geometry of the adduct within the active site. researchgate.net These crystallographic data are invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors.

Table 2: Crystallographic Analysis of Enzyme-Inhibitor Complexes

| Enzyme | Inhibitor/Analogue | Resolution | Key Finding | Reference |

|---|---|---|---|---|

| Benzoylformate Decarboxylase (BFDC) | Methyl Benzoylphosphonate (MBP) | 1.37 Å | Revealed the formation of a tetrahedral covalent adduct between the ThDP cofactor and the inhibitor in the active site. | researchgate.net |

| 4-Hydroxybenzoyl-CoA Thioesterase | 4-Hydroxyphenacyl-CoA | 1.5 Å | Elucidated the binding mode, showing that only one protein side chain (Ser91) directly interacts with the ligand. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are essential tools for investigating molecular structures, properties, and reaction mechanisms. These methods, which range from quantum mechanics (QM) to classical molecular mechanics (MM) and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic and energetic view of molecular interactions. They are used to generate hypotheses for drug design, assess molecular properties in silico, and gain a deeper mechanistic understanding that is often inaccessible by experiment alone. nih.gov

In the study of benzoylformate decarboxylase, computational methods have been extensively applied. Density functional theory (DFT), a QM method, has been used to investigate the detailed reaction mechanism of the enzyme. By creating large models of the active site based on crystal structures, researchers can calculate the energies of intermediates and transition states along the reaction pathway. These calculations have helped to clarify the roles of key active site residues, such as Ser26 and His70, in substrate binding and catalysis, and have provided insights into how the enzyme steers reactive intermediates toward the correct chemical outcome. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways of benzoylformate derivatives. frontiersin.orgresearchgate.netdoaj.org While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to the parent compound, benzoylformate, and related molecules provide a clear framework for how such an analysis would be conducted.

Theoretical studies on enzymes like benzoylformate decarboxylase (BFDC), which catalyzes the decarboxylation of benzoylformate, have successfully used DFT to map out the entire catalytic cycle. frontiersin.orgresearchgate.netnih.gov These studies involve constructing a model of the active site and calculating the energies of intermediates and transition states. frontiersin.orgresearchgate.netnih.gov This "cluster approach" has proven effective in understanding the reaction mechanisms of a wide array of enzymes. frontiersin.org For instance, in the BFDC-catalyzed reaction, DFT calculations have been used to investigate the nucleophilic attack of a thiamin diphosphate (ThDP) ylide on the benzoylformate, leading to the formation of a tetrahedral intermediate. frontiersin.orgnih.gov

The presence of the bromomethyl group on the phenyl ring of this compound would be expected to influence the electronic properties of the benzoylformate core, which in turn would affect its reactivity. DFT calculations could precisely quantify these effects by:

Mapping the Potential Energy Surface: Identifying the lowest energy pathways for reactions such as nucleophilic substitution at the benzylic bromine or reactions involving the keto-ester moiety.

Characterizing Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states to understand their structural properties.

Investigating Reaction Mechanisms: Providing detailed insights into whether a reaction proceeds through a concerted or stepwise mechanism. For example, DFT has been used to study the gas-phase thermal decomposition of methyl benzoylformate, suggesting a concerted, non-synchronous, semi-polar, four-membered cyclic transition state. researchgate.net

A hypothetical DFT study on the hydrolysis of this compound could, for example, elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the proton transfer steps involved.

| Computational Step | Objective | Information Gained from Benzoylformate Studies |

| Geometry Optimization | Find the lowest energy structure of the molecule. | Provides bond lengths, bond angles, and dihedral angles for benzoylformate and its reaction intermediates. researchgate.net |

| Frequency Calculation | Confirm that optimized structures are true minima or transition states. | Characterizes stationary points along the reaction pathway of benzoylformate decarboxylation. nih.gov |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Identifies the structure and energy of transition states for key steps like ylide addition and decarboxylation. frontiersin.orgnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirm that a transition state connects the correct reactant and product. | Validates the calculated reaction pathway for the enzymatic reaction of benzoylformate. |

Studies of Energy Barriers and Intermediate Stabilities

A critical aspect of understanding a reaction's feasibility and kinetics is the study of its energy barriers (activation energies) and the relative stabilities of any intermediates. DFT calculations are the primary tool for quantifying these energetic parameters.

For this compound, similar computational studies could be employed to predict its reactivity in various chemical transformations. The electron-withdrawing or -donating nature of the bromomethyl substituent, and its potential for steric interactions, would influence the stability of intermediates and the height of energy barriers. For instance, in a nucleophilic substitution reaction at the benzylic carbon, DFT could calculate the energy barrier for the formation of the corresponding carbocation or the transition state of an SN2 reaction.

| Energetic Parameter | Significance | Example from Benzoylformate Research |

| Activation Energy (Energy Barrier) | Determines the rate of a chemical reaction. | The barrier for ylid formation in the BFDC active site was calculated to be 8.6 kcal/mol. frontiersin.orgnih.gov |

| Intermediate Stability | Influences the reaction pathway and the potential for side reactions. | A tetrahedral intermediate in the BFDC reaction was found to be 4.2 kcal/mol more stable than the enzyme-substrate complex. nih.gov |

| Reaction Energy | Determines the overall thermodynamics (exothermic or endothermic) of a reaction. | The overall energy profile for the decarboxylation of benzoylformate has been calculated, showing the relative energies of all species. nih.gov |

| Off-Cycle Species Energy | Can reveal kinetically relevant but non-productive intermediates. | A tricyclic cofactor species was identified as being more stable than a key reactive intermediate, thus affecting the reaction kinetics. beilstein-journals.org |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical properties and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible shapes of a molecule and their dynamic behavior.

Molecular dynamics simulations could provide a more in-depth understanding of the conformational landscape of this compound by simulating the atomic motions over time. kpi.uarsc.org Such simulations, often employing force fields like AMBER or GAFF, can reveal: rsc.orgtandfonline.com

Preferred Conformations: Identifying the most populated conformational states and the dihedral angles that define them.

Conformational Interconversion: Observing the transitions between different conformations and the timescales on which they occur.

Solvent Effects: Understanding how the presence of a solvent influences the conformational preferences of the molecule.

For example, MD simulations on aromatic polyesters have been used to determine persistence length, a measure of stiffness, by analyzing the fluctuations of torsional angles around the ester bonds. kpi.ua Similarly, MD studies on other aromatic esters have elucidated the preferred orientations of different parts of the molecule relative to each other. rsc.org These approaches could be directly applied to this compound to understand how its conformational dynamics might influence its ability to interact with other molecules or pack in a crystal lattice.

| Computational Method | Focus | Potential Application to this compound |

| Conformational Search | Systematically or randomly rotating bonds to find low-energy conformers. | Determine the most stable arrangements of the bromomethyl and benzoylformate groups. |

| Molecular Dynamics (MD) Simulation | Simulating the time evolution of molecular motions. | Predict the dynamic behavior of the molecule in solution, including conformational flexibility. |

| Force Field Parameterization | Developing parameters that accurately describe the potential energy of the molecule. | Ensure accurate representation of the interactions involving the bromine atom and the ester group in MD simulations. |

Q & A

Q. What synthetic methodologies are effective for preparing 4-(Bromomethyl)benzoylformate, and how can reaction efficiency be optimized?

Synthesis typically involves esterification of benzoylformic acid derivatives with 4-(bromomethyl)benzyl bromide. Key steps include:

- Reagent optimization : Use a 1:1.2 molar ratio of benzoylformic acid to 4-(bromomethyl)benzyl bromide in anhydrous DMF to minimize hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate esterification at 0–5°C, achieving yields >75% .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Characterization : Confirm ester formation via ¹H NMR (δ 5.32 ppm, singlet for methylene protons) and LC-MS (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures structural fidelity:

- Spectroscopy :

- ¹³C NMR to identify carbonyl (δ 168.5 ppm) and brominated carbons.

- FT-IR for C=O stretch (1720 cm⁻¹) and C-Br vibration (560 cm⁻¹).

- Mass spectrometry : HRMS-ESI (expected m/z 285.9872 [M+H]⁺).

- Crystallography : XRPD (X-ray powder diffraction) to verify phase purity and compare with simulated patterns from single-crystal data .

Q. What safety protocols are critical when handling this compound?

- Protective measures : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact.

- Decomposition : Quench residual bromide with sodium thiosulfate.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Data collection : Use a Rigaku R-AXIS RAPID diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Typical resolution: <1.6 Å (R-factor <5%).

- Key observations : Analyze dihedral angles between aromatic rings (e.g., 70.98° in naphthalene derivatives) to confirm steric effects .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Electrophilicity : The electron-withdrawing benzoylformate group enhances bromomethyl reactivity (Mulliken charge: +0.32 e).

- Mechanistic studies :

- Perform DFT calculations (B3LYP/6-31G*) to map transition states for Suzuki-Miyaura couplings (ΔG‡ = 18.5 kcal/mol).

- Compare regioselectivity in Pd-catalyzed reactions: >90% yield for benzyl-coupled products vs. <5% for aryl bromide substitution .

Q. What strategies address contradictions in kinetic data for enzyme interactions with this compound?

- Standardized assays : Re-evaluate kcat and Km under controlled conditions (pH 7.4, 25°C, 1 mM Mg²⁺).

- Mutagenesis : Engineer active-site residues (e.g., H70A in BFD reduces kcat by 10³-fold ).

- Pre-steady-state kinetics : Use stopped-flow UV-vis to isolate intermediates (e.g., 2-α-hydroxybenzyl-ThDP in decarboxylation) .

Q. How can computational modeling predict degradation pathways of this compound?

- Reactivity simulations : Apply Gaussian09 with M06-2X/def2-TZVP to model hydrolysis pathways.

- Solvent effects : Include implicit solvation (SMD model) to predict hydrolysis rates (t1/2 = 48 hrs in water at 25°C).

- Validation : Compare with experimental HPLC data (C18, 0.1% TFA in mobile phase) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

- Methodological audit : Check for variations in solvent (DMF vs. THF) and acid strength (HCl vs. TFA).

- Kinetic profiling : Conduct pH-rate studies (pH 2–6) to identify degradation thresholds (e.g., rapid decomposition at pH <3).

- Isolation of intermediates : Use LC-MS to detect benzoylformic acid (m/z 149.02 [M-H]⁻) as a hydrolysis byproduct .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a = 12.34 Å, b = 8.56 Å, c = 15.78 Å |

| Resolution | 0.84 Å |

| R-factor | 3.8% |

| Dihedral angle (aryl) | 70.98° ± 0.13° |

Table 2. Kinetic Parameters for BFD Mutants with this compound

| Mutant | Km (mM) | kcat (s⁻¹) | ΔΔG‡ (kcal/mol) |

|---|---|---|---|

| Wild-type | 0.12 ± 0.03 | 45 ± 2 | - |

| H70A | 0.15 ± 0.04 | 0.04 ± 0.01 | +5.2 |

| S26A | 3.0 ± 0.5 | 38 ± 3 | +1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.